8-(4-ethoxyphenyl)-1-methyl-3-(2-(piperidin-1-yl)ethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
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Overview
Description
The compound “8-(4-ethoxyphenyl)-1-methyl-3-(2-(piperidin-1-yl)ethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione” is a complex organic molecule. It is related to a class of compounds known as piperidine derivatives . Piperidine derivatives are important in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Synthesis Analysis
Piperidine derivatives are synthesized using various intra- and intermolecular reactions .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple ring structures and functional groups. The molecular formula of a related compound is C32H44N4O2 , but the exact structure of the compound could not be found in the available resources.Chemical Reactions Analysis
Piperidine derivatives are involved in a variety of chemical reactions. They are used as building blocks in the synthesis of other organic compounds, including medicinal products . They can undergo a variety of intra- and intermolecular reactions to form various piperidine derivatives .Mechanism of Action
Target of action
The compound “8-(4-ethoxyphenyl)-1-methyl-3-(2-(piperidin-1-yl)ethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione” contains a piperidine ring, which is a common structural motif in many bioactive molecules . Piperidine derivatives have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Mode of action
Compounds with a piperidine moiety often show a wide variety of biological activities . The presence of different functional groups on the piperidine ring can significantly influence the compound’s interactions with its targets .
Biochemical pathways
Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Piperidine derivatives are known to interact with a wide range of targets and pathways, depending on their specific structures .
Pharmacokinetics
Piperidine derivatives are generally well absorbed and distributed in the body, and their metabolism and excretion can vary widely depending on their specific structures .
Result of action
Piperidine derivatives can have a wide range of effects, depending on their specific structures and targets .
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. Unfortunately, specific safety and hazard information for the compound “8-(4-ethoxyphenyl)-1-methyl-3-(2-(piperidin-1-yl)ethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione” could not be found in the available resources .
Future Directions
Piperidine derivatives are a focus of ongoing research due to their wide range of biological activities and their importance in the pharmaceutical industry . Future research will likely continue to explore the synthesis of new piperidine derivatives, their biological activities, and their potential applications in medicine .
Properties
IUPAC Name |
6-(4-ethoxyphenyl)-4-methyl-2-(2-piperidin-1-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N6O3/c1-3-32-18-9-7-17(8-10-18)27-15-16-28-19-20(24-22(27)28)25(2)23(31)29(21(19)30)14-13-26-11-5-4-6-12-26/h7-10H,3-6,11-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTZPCVLNFDJOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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